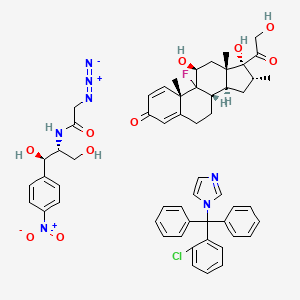
Baycuten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baycuten is a topical cream primarily used to treat fungal infections. It contains two active ingredients: clotrimazole and dexamethasone. Clotrimazole is a broad-spectrum antifungal agent that inhibits the growth of pathogenic yeasts by altering the permeability of cell membranes . Dexamethasone is a synthetic glucocorticoid that reduces inflammation by inhibiting the migration of leukocytes and reversing increased capillary permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clotrimazole: The synthesis of clotrimazole involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base such as sodium hydride.
Dexamethasone: Dexamethasone is synthesized from 16α-hydroxy-prednisolone through a series of chemical reactions, including oxidation and esterification.
Industrial Production Methods
The industrial production of Baycuten involves the large-scale synthesis of clotrimazole and dexamethasone, followed by their formulation into a cream. The active ingredients are mixed with excipients such as emulsifiers, stabilizers, and preservatives to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Clotrimazole can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Dexamethasone can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: Both clotrimazole and dexamethasone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Clotrimazole: Oxidation products include hydroxy derivatives and other metabolites.
Dexamethasone: Reduction products include alcohol derivatives.
Aplicaciones Científicas De Investigación
Baycuten has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, jock itch, and ringworm.
Industry: Employed in the formulation of various antifungal creams and ointments.
Mecanismo De Acción
Clotrimazole
Clotrimazole acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and leakage of essential cellular constituents, ultimately causing cell death .
Dexamethasone
Dexamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. This reduces inflammation and suppresses the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Miconazole: Another antifungal agent used to treat similar infections.
Betamethasone: A glucocorticoid similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
Baycuten’s uniqueness lies in its combination of clotrimazole and dexamethasone, providing both antifungal and anti-inflammatory effects. This dual action makes it particularly effective in treating fungal infections accompanied by inflammation .
Propiedades
Número CAS |
77124-28-8 |
|---|---|
Fórmula molecular |
C55H59ClFN7O10 |
Peso molecular |
1032.5 g/mol |
Nombre IUPAC |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H17ClN2.C22H29FO5.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;12-,15+,16+,17+,19+,20+,21?,22+;9-,11-/m.11/s1 |
Clave InChI |
VTRIDVIMIJQKLG-RARXGSKNSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


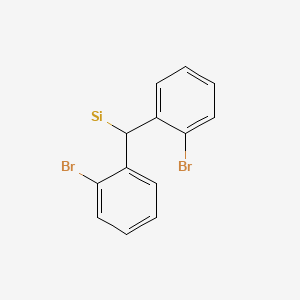

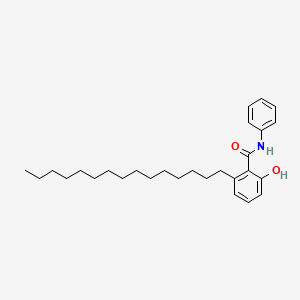



![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
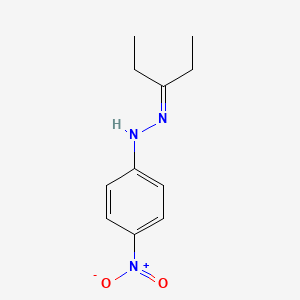
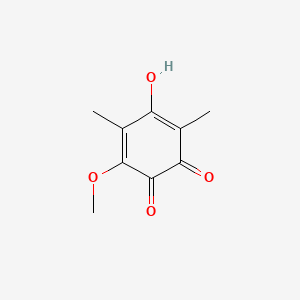

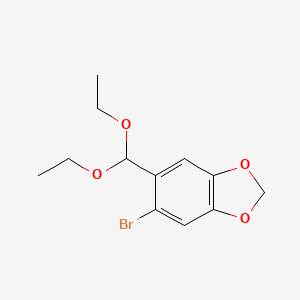
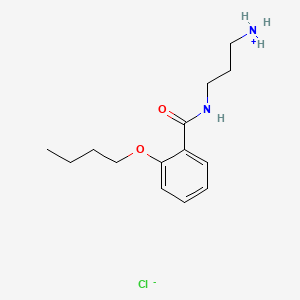
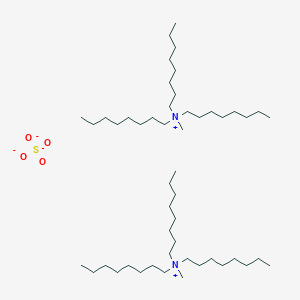
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
